Benzenediazonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSZXHOSMKUIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2684-02-8 (Parent) | |
| Record name | Phenyldiazonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30142846 | |
| Record name | Benzenediazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-34-5 | |
| Record name | Benzenediazonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyldiazonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENYLDIAZONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Mechanistic Investigations of Benzenediazonium Chloride
Classical Diazotization Protocols for Aromatic Primary Amines
The conversion of a primary aromatic amine, such as aniline (B41778), into a diazonium salt is known as a diazotization reaction. byjus.comunacademy.com This process, first reported by the German industrial chemist Peter Griess in 1858, has become a cornerstone of synthetic organic chemistry. byjus.comscienceinfo.com
In situ Generation of Nitrous Acid for Diazotization
The diazotization of aniline is typically achieved by treating it with nitrous acid (HNO₂). iitk.ac.indoubtnut.com However, nitrous acid is unstable and is therefore generated in situ, meaning within the reaction mixture itself. byjus.comscienceinfo.com This is accomplished by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, most commonly hydrochloric acid (HCl). iitk.ac.indoubtnut.com
The reaction is conducted in an aqueous solution, and the aniline is first dissolved in hydrochloric acid to form anilinium chloride. rsc.org An aqueous solution of sodium nitrite is then added to this acidic solution. prepchem.com
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of benzenediazonium (B1195382) chloride are highly dependent on carefully controlled reaction conditions. Several key parameters must be optimized to ensure the desired outcome and minimize side reactions.
Temperature: Temperature is a critical factor. The diazotization reaction is typically carried out at a low temperature, between 0 and 5°C. scienceinfo.comvedantu.com This is because benzenediazonium chloride is unstable at higher temperatures and will decompose to form phenol (B47542) and nitrogen gas. scienceinfo.comchemguide.co.uk Maintaining the temperature below 10°C is crucial to prevent noticeable decomposition, while temperatures as low as 0°C can significantly slow down the diazotization process. prepchem.com
Molar Ratios: The stoichiometry of the reactants also plays a significant role. For instance, in the continuous diazotization of certain aromatic amines, the optimal molar ratio of sodium nitrite to the amine has been found to be 1.05:1. acs.org An excess of sodium nitrite can promote the diazotization reaction, but too much can lead to the formation of excess nitrous acid, which can cause the diazonium salt to decompose. acs.org
pH: The reaction mixture needs to be acidic, typically with a pH between 1 and 2. iitk.ac.in The presence of excess acid is necessary for the in situ generation of nitrous acid and to prevent unwanted coupling reactions between the diazonium salt and unreacted aniline. rsc.orgnptel.ac.in
Reaction Time and Mixing: The reaction time and efficient mixing are also important for maximizing the yield. In continuous flow reactors, residence times can be optimized to achieve high yields in a short amount of time. rhhz.net Vigorous stirring is necessary to ensure proper mixing of the reactants. researchgate.net
Table 1: Optimization of Diazotization Reaction Parameters
| Parameter | Optimal Condition | Reason for Optimization |
|---|---|---|
| Temperature | 0-5 °C | This compound is unstable at higher temperatures and decomposes. scienceinfo.comvedantu.com |
| Molar Ratio (NaNO₂:Aniline) | ~1.05:1 | Excess NaNO₂ can promote the reaction, but too much can cause decomposition. acs.org |
| pH | 1-2 | Ensures in situ generation of nitrous acid and prevents side reactions. iitk.ac.in |
| Reaction Time | Optimized for specific setup | Maximizes conversion while minimizing decomposition. rhhz.net |
| Mixing | Vigorous | Ensures homogeneity and efficient reaction between phases. researchgate.net |
Mechanistic Elucidation of the Diazotization Process
The conversion of a primary aromatic amine to a diazonium salt involves a series of well-defined steps, beginning with the formation of the nitrosating agent and culminating in the formation of the stable diazonium ion.
Detailed Steps of Nitrosation and Diazo Group Formation
The mechanism of diazotization can be broken down into the following key steps:
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated by the strong acid (e.g., HCl). This is followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.comwvu.edu
Nitrosation of the Amine: The primary aromatic amine, aniline, acts as a nucleophile and attacks the nitrosonium ion. This results in the formation of an N-nitrosonium salt. scienceinfo.com
Deprotonation: A water molecule removes a proton from the nitrogen atom of the amino group, leading to the formation of a stable intermediate called N-nitrosamine. byjus.com
Tautomerization: The N-nitrosamine undergoes tautomerization. A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a diazohydroxide. byjus.com
Protonation and Dehydration: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated. This creates a good leaving group (water), which is subsequently eliminated to form the benzenediazonium ion. byjus.com
Kinetic Studies and Rate-Determining Steps in Diazotization
Kinetic studies have provided valuable insights into the reaction mechanism and the factors that influence the rate of diazotization. The rate of the diazotization reaction is influenced by factors such as the concentrations of the amine and nitrous acid, as well as the acidity of the medium. researchgate.net
The rate-determining step (RDS) of the diazotization reaction can vary depending on the reaction conditions. In some cases, the formation of the nitrosating agent, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), can be the slow step. vurup.sk
In other scenarios, particularly when the nitrosating agent is the nitrosonium ion, the addition of the nitrosonium ion to the amine can be the rate-determining step. vurup.sk For electron-deficient anilines, the diazotization is rapid, and the rate-limiting step is often the uptake of the nitrosating agent into the solution. Conversely, for donor-substituted anilines, the diazotization itself can be slower and thus rate-limiting. acs.org
Computational studies have also been employed to understand the mechanism, with some suggesting that the rate-limiting step for certain transformations involving diazonium salts is the homolytic cleavage of the C-N bond to form a phenyl radical. nih.gov
Considerations for Substituted this compound Synthesis
The presence of substituents on the aniline ring can significantly impact the ease and success of the diazotization reaction. The electronic nature of the substituent plays a crucial role.
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring increase the nucleophilicity of the amino group, generally facilitating the diazotization reaction. rsc.orgpharmaguideline.com These groups increase the electron density on the nitrogen atom, making it a more potent nucleophile to attack the nitrosonium ion. pharmaguideline.com
Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the basicity and nucleophilicity of the aniline derivative. nptel.ac.indoubtnut.com This makes the initial nitrosation step more difficult. nptel.ac.in The reduced electron density on the nitrogen atom slows down the attack on the electrophilic nitrosonium ion. doubtnut.com For instance, the diazotization of anilines with electron-withdrawing groups at the para-position can be challenging because these groups destabilize the resulting diazonium salt. doubtnut.com
Kinetic studies have shown that m- and p-methyl and -methoxy groups accelerate the rate of diazotization, while chlorine atoms in the meta and para positions retard the reaction. rsc.org The strongest acceleration is observed with a m-methoxy group. rsc.org
Table 2: Effect of Substituents on Diazotization
| Substituent Type | Example | Effect on Diazotization | Reason |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃ | Accelerates reaction | Increases nucleophilicity of the amino group. rsc.orgpharmaguideline.com |
| Electron-Withdrawing | -NO₂, -CN, -Cl | Retards reaction | Decreases nucleophilicity of the amino group. nptel.ac.indoubtnut.com |
Influence of Substituent Electronic Effects on Diazotization Efficiency
The synthesis of this compound and its derivatives via the diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry. The efficiency and rate of this transformation are profoundly influenced by the electronic nature of substituents present on the aniline precursor. The core of the diazotization mechanism involves the nucleophilic attack of the amino group on an electrophilic nitrosating agent, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). acs.orgrsc.org Consequently, any substituent that alters the electron density on the amine's nitrogen atom will directly impact the reaction's kinetics. rsc.orgnumberanalytics.com
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃), are classified as activating groups. lumenlearning.comlibretexts.org They increase the electron density on the nitrogen atom of the amino group through resonance (+R effect) or inductive effects (+I effect). This enhancement of the nitrogen's nucleophilicity leads to a more rapid attack on the electrophilic nitrosating species, thereby accelerating the diazotization reaction. rsc.orglumenlearning.com For example, research has shown that a para-methoxy substituent increases the reactivity of aniline towards diazotization by a factor of approximately nine. rsc.org
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, are known as deactivating groups. lumenlearning.comlibretexts.org These groups reduce the electron density on the amino nitrogen via negative resonance (-R) or inductive (-I) effects, diminishing its nucleophilicity. This makes the initial N-nitrosation step slower and less efficient. rsc.orgbeilstein-journals.org The deactivating effect can be substantial; for instance, a para-nitro group has been found to decrease the reactivity of aniline by a factor of about 180 in a chloride-catalyzed diazotization. rsc.org For anilines with strong electron-withdrawing groups, the diazotization step can become the rate-limiting part of a larger synthetic sequence. acs.org
Quantitative Research Findings:
The electronic influence of substituents on the rate of diazotization has been quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship. acs.orgrsc.org Studies on the competitive diazotization of substituted anilines have demonstrated a strong correlation between the logarithm of the relative reaction rates and the Hammett substituent constant (σ). acs.orgrsc.org
A characteristic feature of these studies is the negative value of the reaction constant (ρ, rho), with reported values around -1.96 to -3.0. acs.orgrsc.org A negative ρ value signifies that the reaction is facilitated by electron-donating groups (which have negative σ values) and hindered by electron-withdrawing groups (which have positive σ values). This provides robust evidence that the transition state of the rate-determining step involves a buildup of positive charge, consistent with an electrophilic attack on the nucleophilic amine.
The following table summarizes the relative rates of diazotization for various para-substituted anilines, illustrating the pronounced electronic effects.
| Substituent (para-) | Electronic Nature | Relative Rate Constant (krel) | Reference |
|---|---|---|---|
| -OCH₃ | Strongly Electron-Donating (EDG) | ~9 | rsc.org |
| -CH₃ | Electron-Donating (EDG) | - | - |
| -H | Neutral (Reference) | 1 | rsc.org |
| -Cl | Electron-Withdrawing (EWG) | - | - |
| -CN | Strongly Electron-Withdrawing (EWG) | - | - |
| -NO₂ | Strongly Electron-Withdrawing (EWG) | ~0.0056 (1/180) | rsc.org |
Note: The table presents generalized findings from kinetic studies. Exact relative rates can vary based on specific reaction conditions such as temperature, pH, and the precise nitrosating agent involved. Dashes indicate that while the qualitative effect is well-established, directly comparable quantitative data from the same study was not specified in the cited sources.
Stability and Decomposition Pathways of Benzenediazonium Chloride
Factors Governing the Stability of Arenediazonium Cations
The stability of the benzenediazonium (B1195382) cation is not absolute but is significantly greater than that of its aliphatic counterparts. vedantu.comquora.comdoubtnut.com This enhanced stability is attributed to a combination of electronic and structural factors.
The primary reason for the relative stability of the benzenediazonium cation is the delocalization of the positive charge over the aromatic ring system through resonance. brainkart.comvedantu.comck12.orgaskfilo.com The positive charge on the terminal nitrogen atom of the diazonium group (-N₂⁺) can be dispersed across the benzene (B151609) ring. brainkart.comvedantu.comck12.orgaskfilo.com This distribution of charge reduces the electron deficiency on the diazonium group, thereby stabilizing the ion. brainkart.comck12.orgaskfilo.compressbooks.pub This resonance stabilization is not possible in alkanediazonium salts, which lack the aromatic ring and are consequently highly unstable. quora.comaskfilo.com
The resonance structures of the benzenediazonium cation illustrate this charge delocalization:
[C₆H₅-N⁺≡N] ↔ [C₆H₅⁺=N=N⁻] ↔ (and other structures with the positive charge on the ortho and para positions of the ring)
This delocalization accounts for the ability to isolate and use arenediazonium salts as intermediates in organic synthesis, provided the temperature is kept low. brainkart.compressbooks.pub
| Counterion | Formula | Relative Stability | Key Characteristics |
|---|---|---|---|
| Chloride | Cl⁻ | Low | Explosive when dry; used in solution immediately after preparation. quora.com |
| Tetrafluoroborate (B81430) | BF₄⁻ | High | Stable at room temperature; can be isolated and stored. brainkart.comncert.nic.inshu.ac.uk |
| Hexafluorophosphate | PF₆⁻ | Moderate | Generally less stable than tetrafluoroborate salts. shu.ac.uk |
| Alkyl Sulphonates | RSO₃⁻ | High | Short-chain alkyl sulphonates are particularly stable. shu.ac.uk |
Substituents on the aromatic ring can significantly alter the stability of the benzenediazonium cation by modifying the electron density of the ring.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, particularly at the ortho and para positions, increase the stability of the diazonium salt. doubtnut.comshu.ac.ukquora.com These groups donate electron density to the ring through resonance or inductive effects, which helps to further delocalize and stabilize the positive charge of the diazonium group. doubtnut.com
Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), decrease the stability of the diazonium salt. quora.com These groups pull electron density away from the aromatic ring, intensifying the positive charge on the diazonium group and making the C-N bond weaker and more susceptible to cleavage. researchgate.netresearchgate.net
| Substituent (at para-position) | Formula | Electronic Effect | Impact on Stability |
|---|---|---|---|
| Nitro | -NO₂ | Strongly Electron-Withdrawing | Decreases stability |
| Hydrogen | -H | Neutral (Reference) | Baseline stability |
| Methoxy | -OCH₃ | Strongly Electron-Donating | Increases stability quora.com |
Mechanisms of Thermal Decomposition and Dediazonation
The decomposition of benzenediazonium chloride, known as dediazonation, involves the cleavage of the carbon-nitrogen bond and the evolution of highly stable nitrogen gas (N₂). vedantu.compressbooks.pubquora.com This loss of N₂ is a powerful thermodynamic driving force for these reactions. pressbooks.pubquora.comyoutube.com The decomposition can proceed through two primary mechanistic pathways: heterolytic and homolytic cleavage.
In the heterolytic cleavage pathway, the two electrons of the C-N bond depart with the nitrogen molecule, leading to the formation of an aryl cation (phenyl cation) and nitrogen gas.
[C₆H₅N₂]⁺ → C₆H₅⁺ + N₂
This aryl cation is highly unstable and extremely reactive. youtube.com It will rapidly react with any nucleophile present in the reaction medium. For example, when this compound is warmed in water, it decomposes to form phenol (B47542). shaalaa.combrainkart.comlibretexts.orgchemguide.co.ukvedantu.com In this reaction, a water molecule acts as the nucleophile, attacking the phenyl cation. libretexts.orgchemguide.co.uklibretexts.org This pathway is believed to be predominant in photolytic decomposition processes. shu.ac.uk
Homolytic fission involves the cleavage of the C-N bond where one electron remains with the aryl group and the other with the nitrogen molecule, generating an aryl radical (phenyl radical) and a nitrogen molecule. wikipedia.orgyoutube.com
[C₆H₅N₂]⁺ → C₆H₅• + N₂⁺•
This pathway is particularly favored during thermal decomposition. shu.ac.uk The presence of electron-donating solvents can accelerate this free-radical based mechanism. shu.ac.uk The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. A classic example where a radical mechanism is involved is the Sandmeyer reaction, where a copper(I) salt catalyzes the decomposition of the diazonium salt to form an aryl radical, which then abstracts a halogen or a cyano group from the copper complex. libretexts.org
Reactivity and Synthetic Transformations of Benzenediazonium Chloride
Nucleophilic Displacement Reactions (Loss of Nitrogen)
A major class of reactions involving benzenediazonium (B1195382) chloride is characterized by the displacement of the diazonium group by a nucleophile, with the concurrent loss of dinitrogen. This process is fundamental to the synthesis of a diverse range of substituted aromatic compounds that are often challenging to prepare through direct electrophilic aromatic substitution. The diazonium group's exceptional leaving group capacity drives these reactions forward. vedantu.combyjus.comneetprep.com
Reduction of the Diazonium Group to Aromatic Hydrocarbons
The diazonium group can be replaced by a hydrogen atom, effectively achieving the removal of an amino group from an aromatic ring after its conversion to a diazonium salt. This reductive dediazonation is a valuable synthetic tool.
Treating benzenediazonium chloride with a mild reducing agent such as hypophosphorous acid (H₃PO₂) or ethanol (B145695) results in the formation of benzene (B151609). neetprep.comallen.inwikipedia.org In this reaction, the diazonium salt is reduced to the corresponding arene, while the reducing agent is oxidized. vedantu.com For instance, hypophosphorous acid is oxidized to phosphorous acid, and ethanol is oxidized to ethanal. neetprep.comvedantu.com This method provides an efficient way to replace an amino group with hydrogen on an aromatic ring. embibe.com The reaction with hypophosphorous acid is thought to proceed via a radical mechanism. libretexts.org
| Reactant | Reducing Agent | Product |
| This compound | Hypophosphorous acid (H₃PO₂) | Benzene |
| This compound | Ethanol (CH₃CH₂OH) | Benzene |
Hydrolysis to Phenols and Hydroxyaryl Derivatives
When an aqueous solution of this compound is warmed, the diazonium group is replaced by a hydroxyl group, yielding phenol (B47542). byjus.comyoutube.comlibretexts.orgchemguide.co.uk This hydrolysis reaction proceeds by the attack of a water molecule on the diazonium salt, leading to the formation of phenol and the evolution of nitrogen gas. brainly.inaskiitians.comvedantu.comvedantu.com This method is a significant route for the synthesis of phenols, as the direct introduction of a hydroxyl group onto the benzene ring is not straightforward. allen.in
| Reactant | Condition | Product |
| This compound | Warming in aqueous solution | Phenol |
Halogenation Reactions of Aromatic Rings
This compound serves as a key intermediate for introducing halogen atoms onto an aromatic ring through nucleophilic substitution.
The Sandmeyer reaction is a widely used method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orggeeksforgeeks.org In this reaction, this compound is treated with a copper(I) halide (CuCl or CuBr) to produce chlorobenzene (B131634) or bromobenzene, respectively. wikipedia.orggeeksforgeeks.orgweebly.comdoubtnut.com The reaction is catalyzed by the copper(I) salt and is an example of a radical-nucleophilic aromatic substitution. allen.inwikipedia.org The mechanism involves a one-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then abstracts a halogen atom from the copper(II) species, regenerating the copper(I) catalyst. wikipedia.org
| Reactant | Reagent | Product |
| This compound | Copper(I) chloride (CuCl) | Chlorobenzene |
| This compound | Copper(I) bromide (CuBr) | Bromobenzene |
| Reactant | Reagent | Product |
| This compound | Copper powder / HCl | Chlorobenzene |
| This compound | Copper powder / HBr | Bromobenzene |
Balz-Schiemann Reaction: Fluorination Using Tetrafluoroborate (B81430) Anions
The Balz-Schiemann reaction is a significant method for the synthesis of aryl fluorides from primary aromatic amines, proceeding through a diazonium tetrafluoroborate intermediate. wikipedia.org This reaction is a cornerstone in organofluorine chemistry due to the synthetic challenge of directly fluorinating aromatic rings. byjus.com When this compound is treated with fluoroboric acid (HBF₄), benzene diazonium tetrafluoroborate is precipitated. youtube.com This salt, upon heating, decomposes to yield fluorobenzene, nitrogen gas, and boron trifluoride. doubtnut.com
The reaction is conceptually similar to the Sandmeyer reaction but does not typically require a metal catalyst. wikipedia.org The thermal decomposition of the diazonium tetrafluoroborate is believed to proceed through the formation of a highly unstable aryl cation, which then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion (BF₄⁻). wikipedia.org
Reaction Scheme: C₆H₅N₂⁺Cl⁻ + HBF₄ → C₆H₅N₂⁺BF₄⁻ + HCl C₆H₅N₂⁺BF₄⁻ → C₆H₅F + N₂ + BF₃
Recent research has explored variations of the Balz-Schiemann reaction to improve yields and expand its applicability. For instance, the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) has been shown to give better yields for certain substrates. wikipedia.org Additionally, conducting the diazotization with nitrosonium salts such as [NO]SbF₆ can bypass the isolation of the diazonium intermediate. wikipedia.org Studies have also investigated the influence of different solvents on the thermal and photochemical decomposition of aryldiazonium tetrafluoroborates, finding that low- or non-polar solvents can enhance the reaction efficiency. acs.orgnih.gov
Table 1: Key Features of the Balz-Schiemann Reaction
| Feature | Description | Reference |
|---|---|---|
| Reactants | This compound, Tetrafluoroborate anion source (e.g., HBF₄) | doubtnut.com |
| Product | Fluorobenzene | youtube.com |
| Byproducts | Nitrogen gas (N₂), Boron trifluoride (BF₃) | doubtnut.com |
| Key Intermediate | Benzenediazonium tetrafluoroborate | wikipedia.org |
Iodination with Potassium Iodide
The introduction of an iodine atom onto a benzene ring can be effectively achieved through the reaction of this compound with potassium iodide. libretexts.org This method is particularly valuable as direct iodination of benzene is not as straightforward as chlorination or bromination. chemguide.co.uk The reaction proceeds by adding a cold solution of potassium iodide to an ice-cold solution of this compound. libretexts.org This results in the evolution of nitrogen gas and the formation of iodobenzene (B50100) as oily droplets. chemguide.co.uklibretexts.org
The reaction involves a simple interaction between the benzenediazonium ions and the iodide ions from the potassium iodide solution. libretexts.org The diazonium group (N₂⁺), being an excellent leaving group, is displaced by the iodide ion (I⁻), which acts as a nucleophile. doubtnut.com
Reaction Scheme: C₆H₅N₂⁺Cl⁻ + KI → C₆H₅I + N₂ + KCl
This reaction is a straightforward and widely used method for the synthesis of aryl iodides. uomustansiriyah.edu.iq
Table 2: Iodination of this compound
| Feature | Description | Reference |
|---|---|---|
| Reactants | This compound, Potassium iodide (KI) | doubtnut.com |
| Product | Iodobenzene | doubtnut.com |
| Byproducts | Nitrogen gas (N₂), Potassium chloride (KCl) | doubtnut.com |
| Reaction Conditions | Cold temperature (ice bath) | libretexts.org |
Cyanation via Sandmeyer-type Reactions
The Sandmeyer reaction provides a versatile method for introducing a cyano group onto the benzene ring, leading to the formation of benzonitriles. wikipedia.org This transformation is achieved by treating this compound with copper(I) cyanide (CuCN). masterorganicchemistry.com Benzonitriles are valuable intermediates in organic synthesis. wikipedia.org
The reaction is a radical-nucleophilic aromatic substitution. wikipedia.org It is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium ion, which results in the formation of an aryl radical and the loss of nitrogen gas. libretexts.org The aryl radical then reacts with the cyanide ligand from a copper(II) species to form the benzonitrile (B105546) and regenerate the copper(I) catalyst. wikipedia.org
Reaction Scheme: C₆H₅N₂⁺Cl⁻ + CuCN → C₆H₅CN + N₂ + CuCl
Recent advancements in Sandmeyer cyanation include the use of alternative cyanide sources and catalytic systems to improve reaction conditions and yields. For example, the use of tetrabutylammonium (B224687) cyanide as the cyanide source in acetonitrile (B52724) has been shown to be effective at room temperature. nih.gov
Table 3: Sandmeyer Cyanation of this compound
| Feature | Description | Reference |
|---|---|---|
| Reactants | This compound, Copper(I) cyanide (CuCN) | masterorganicchemistry.com |
| Product | Benzonitrile | masterorganicchemistry.com |
| Byproducts | Nitrogen gas (N₂) | libretexts.org |
| Reaction Type | Radical-nucleophilic aromatic substitution | wikipedia.org |
Nitration of Aromatic Rings
While the direct nitration of benzene is a common electrophilic aromatic substitution, benzenediazonium salts can also be used to introduce a nitro group. chemistrysteps.comlibretexts.org This is typically achieved in a two-step process. First, this compound is converted to benzenediazonium tetrafluoroborate by treatment with fluoroboric acid. brainly.in The resulting benzenediazonium tetrafluoroborate is then heated with sodium nitrite (B80452) in the presence of copper powder to yield nitrobenzene. brainly.in
Reaction Scheme:
C₆H₅N₂⁺Cl⁻ + HBF₄ → C₆H₅N₂⁺BF₄⁻ + HCl
C₆H₅N₂⁺BF₄⁻ + NaNO₂ --(Cu, heat)--> C₆H₅NO₂ + N₂ + NaBF₄
This method provides an alternative route to nitroaromatics, particularly when direct nitration might lead to undesirable side products or when the starting material is an aromatic amine.
Table 4: Nitration via Benzenediazonium Salt
| Feature | Description | Reference |
|---|---|---|
| Starting Material | This compound | brainly.in |
| Reagents | Fluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Copper (Cu) | brainly.in |
| Intermediate | Benzenediazonium tetrafluoroborate | brainly.in |
| Product | Nitrobenzene | brainly.in |
Introduction of Other Functional Groups
Trifluoromethylation (Sandmeyer-type Reactions)
The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can impart unique and desirable properties to molecules, particularly in pharmaceuticals, due to enhanced metabolic stability and lipophilicity. wikipedia.org Sandmeyer-type reactions have been developed for the trifluoromethylation of benzenediazonium salts. wikipedia.org
This transformation can be achieved through a copper-mediated reaction of a diazonium salt with a suitable trifluoromethylating agent, such as TMSCF₃ (trimethyl(trifluoromethyl)silane). organic-chemistry.org The reaction can be performed as a two-step process where the diazonium salt is pre-formed, or as a one-pot procedure combining diazotization and trifluoromethylation. organic-chemistry.org
Mechanistic studies suggest the involvement of a copper-trifluoromethyl species in the transfer of the CF₃ group to the aryl radical generated from the diazonium salt. nih.gov
Table 5: Sandmeyer-type Trifluoromethylation
| Feature | Description | Reference |
|---|---|---|
| Reactants | Benzenediazonium salt, Trifluoromethylating agent (e.g., TMSCF₃), Copper catalyst | organic-chemistry.org |
| Product | Benzotrifluoride | organic-chemistry.org |
| Significance | Introduction of CF₃ group enhances metabolic stability and lipophilicity in drug candidates. | wikipedia.org |
Thiol and Sulfanyl (B85325) Group Introduction
Benzenediazonium salts are also precursors for the introduction of sulfur-containing functional groups, such as thiol (SH) and sulfanyl (SR) moieties. The synthesis of aryl trifluoromethyl thioethers from diazonium salts has been reported. researchgate.net This Sandmeyer-type reaction involves treating the diazonium salt with copper thiocyanate, sodium thiocyanate, and a trifluoromethylating reagent like Me₃Si-CF₃. researchgate.net
For the introduction of a sulfonyl chloride (-SO₂Cl) group, a photocatalytic method has been developed where arenediazonium salts react with in-situ generated sulfur dioxide and hydrochloric acid. nih.govacs.org This reaction is mediated by a heterogeneous photocatalyst and proceeds under mild conditions. nih.gov
Table 6: Introduction of Thiol and Sulfanyl Groups
| Functional Group | Method | Reagents | Reference |
|---|---|---|---|
| Trifluoromethyl Thioether (-SCF₃) | Sandmeyer-type reaction | Diazonium salt, CuSCN, NaSCN, Me₃Si-CF₃ | researchgate.net |
| Sulfonyl Chloride (-SO₂Cl) | Photocatalysis | Arenediazonium salt, in-situ SO₂, HCl, photocatalyst | nih.govacs.org |
Boronate Ester Formation
Benzenediazonium salts, including this compound, serve as effective precursors for the synthesis of aryl boronate esters, which are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This transformation typically involves the reaction of the diazonium salt with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).
The reaction often proceeds through a radical-mediated pathway. Mechanistic studies suggest that the process can be initiated under thermal, photochemical, or catalyst-free conditions, depending on the specific protocol. orgsyn.orgresearchgate.net In some instances, the reaction is significantly enhanced by additives. For example, mechanochemical synthesis of arylboronates from diazonium salts has been shown to be promoted by sodium chloride, which is believed to facilitate the decomposition of the diazonium salt through anion exchange and participate in the formation of a reducing anion radical intermediate that propagates a radical chain reaction. researchgate.net
Table 1: Examples of Borylation of Aryl Diazonium Salts
| Diazonium Salt Precursor | Boron Source | Conditions | Product |
| Aryl Diazonium Tetrafluoroborate | Bis(pinacolato)diboron (B₂pin₂) | Eosin Y, Visible Light | Aryl Pinacol Boronate Ester |
| Aryl Diazonium Tetrafluoroborate | Bis(pinacolato)diboron (B₂pin₂) | Zn(ClO₄)₂, 40 °C | Aryl Pinacol Boronate Ester |
| Aryl Diazonium Tetrafluoroborate | Diboronic Acid (B₂(OH)₄) | Aqueous, 0-5 °C | Arylboronic Acid |
This table is generated based on data from various synthetic protocols. orgsyn.org
Formyl Group Introduction
The direct conversion of the diazonium group in this compound to a formyl group (–CHO) is not a standard named reaction in organic synthesis. However, the introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several established methods, which are applied to benzene derivatives rather than directly to the diazonium salt itself. wikipedia.org
These reactions are typically electrophilic aromatic substitutions where a formylating agent introduces the aldehyde functionality. tcichemicals.com
Key formylation reactions for aromatic compounds include:
Gattermann–Koch reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride/copper(I) chloride to formylate benzene and its derivatives. wikipedia.org
Vilsmeier-Haack reaction: This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride, to formylate electron-rich aromatic compounds. wikipedia.orgtcichemicals.com
Duff reaction: Hexamethylenetetramine is used to introduce a formyl group onto highly activated aromatic rings, such as phenols. wikipedia.orgtcichemicals.com
While this compound is a versatile intermediate for introducing a wide array of substituents onto a benzene ring, its direct use for introducing a formyl group is not a commonly cited transformation. pharmacyfreak.com
Electrophilic Coupling Reactions (Retention of Nitrogen)
A defining characteristic of this compound is its ability to act as a weak electrophile in coupling reactions with electron-rich aromatic compounds. nptel.ac.inorganic-chemistry.org In these reactions, the dinitrogen unit (–N=N–) is retained, linking two aromatic rings to form highly colored azo compounds. This process is the cornerstone of the synthetic azo dye industry. chemguide.co.uklibretexts.org
Formation of Azo Dyes with Phenols
This compound readily couples with phenols to produce vibrant azo dyes. libretexts.org The reaction is carried out in a cold, alkaline solution (pH 9-10). nptel.ac.inquora.com The basic medium is crucial as it deprotonates the phenol to form the more strongly activating phenoxide ion. stackexchange.comquora.com The increased electron density of the phenoxide ion makes it sufficiently nucleophilic to be attacked by the weakly electrophilic diazonium cation. quora.com
The coupling typically occurs at the para position relative to the hydroxyl group. quora.comwikipedia.org If the para position is blocked, the substitution will occur at an available ortho position. quora.comyokogawa.com A classic example is the reaction of this compound with phenol, which yields p-hydroxyazobenzene, an orange dye. quora.com
Table 2: Coupling of this compound with Phenolic Compounds
| Coupling Partner | pH Condition | Product Name | Color |
| Phenol | Alkaline (pH 9-10) | p-Hydroxyazobenzene | Orange-Yellow quora.com |
| Naphthalen-2-ol (β-Naphthol) | Alkaline | 1-Phenylazo-2-naphthol | Intense Orange-Red chemguide.co.uklibretexts.org |
Coupling with Aromatic Amines to Form Aminoazobenzene Derivatives
Aromatic amines are another class of activated compounds that couple with this compound. The reaction with primary, secondary, and tertiary aromatic amines produces aminoazobenzene derivatives, which are also important dyes. lkouniv.ac.in
For coupling with tertiary amines like N,N-dimethylaniline, the reaction is carried out in a slightly acidic medium. nptel.ac.inlkouniv.ac.in For primary amines such as aniline (B41778), the reaction conditions must be carefully controlled. The coupling is typically performed in a mildly acidic solution (pH 4-5) to prevent reaction at the nitrogen atom of the amine (N-coupling), which would form a diazoamino compound, and to ensure there is a sufficient concentration of free amine to act as the nucleophile. stackexchange.comechemi.com
The reaction between this compound and aniline yields p-aminoazobenzene, a yellow dye known as "aniline yellow". quora.comlibretexts.org
Mechanism of Electrophilic Aromatic Substitution in Coupling Reactions
The formation of azo compounds from this compound is a classic example of an electrophilic aromatic substitution (SᴇAr) reaction. wikipedia.orgresearchgate.net
The key steps of the mechanism are:
Electrophile: The benzenediazonium cation (C₆H₅N₂⁺) acts as the electrophile. Although its positive charge is delocalized over both nitrogen atoms, it is a relatively weak electrophile compared to those in nitration or halogenation. nptel.ac.inyokogawa.com
Nucleophile: The reaction requires a strongly activated aromatic ring as the nucleophile, such as a phenoxide ion or an aromatic amine. yokogawa.comcsbsju.edu
Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the terminal nitrogen atom of the diazonium cation. csbsju.edu This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. csbsju.edu
Deprotonation: A base (such as OH⁻ in the case of phenol coupling) removes a proton from the carbon atom that formed the new bond with the diazonium group. This step restores the aromaticity of the ring, leading to the final neutral azo-coupled product. quora.comcsbsju.edu
Influence of pH and Substituent Effects on Coupling Efficiency
The efficiency and outcome of azo coupling reactions are highly dependent on the pH of the reaction medium and the nature of substituents on both the diazonium salt and the coupling partner.
Influence of pH:
Coupling with Phenols: A basic medium (pH 9-10) is required. nptel.ac.in This converts the phenol into the much more reactive phenoxide ion, which is a powerful activating group. stackexchange.comechemi.com If the pH is too low (acidic or neutral), the concentration of the phenoxide ion is negligible, and the reaction is very slow or does not occur. quora.comyokogawa.com
Coupling with Amines: A mildly acidic medium (pH 4-7) is optimal. echemi.comlibretexts.org If the pH is too high (alkaline), the concentration of the diazonium ion decreases due to its conversion to non-electrophilic diazotate species. libretexts.org If the pH is too low (strongly acidic), the aromatic amine is protonated to form an anilinium ion (–NH₃⁺). The –NH₃⁺ group is a strong deactivating group, which renders the ring insufficiently nucleophilic to react with the weak diazonium electrophile. stackexchange.com
Substituent Effects: The rate of coupling is influenced by electronic effects in a predictable manner consistent with electrophilic aromatic substitution principles.
On the Diazonium Salt: Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzene ring of the diazonium salt increase its electrophilicity, making it more reactive and leading to a faster coupling reaction. researchgate.net
On the Coupling Partner: Electron-donating groups (e.g., -OH, -NH₂, -OR) on the aromatic ring of the coupling partner (the phenol or amine) increase its nucleophilicity and activate the ring towards electrophilic attack, thus increasing the reaction rate. nih.gov Conversely, electron-withdrawing groups on the coupling partner decrease its reactivity.
Table 3: Summary of pH and Substituent Effects on Azo Coupling
| Factor | Effect on Diazonium Salt (Electrophile) | Effect on Coupling Partner (Nucleophile) |
| pH | Stable in acidic solution; converts to non-reactive species in strongly alkaline solution. libretexts.org | Phenols: Require alkaline pH to form highly reactive phenoxide ions. stackexchange.comAmines: Require mildly acidic pH to prevent deactivation by protonation. echemi.com |
| Electron-Withdrawing Groups | Increases electrophilicity and reaction rate. researchgate.net | Decreases nucleophilicity and reaction rate. |
| Electron-Donating Groups | Decreases electrophilicity and reaction rate. | Increases nucleophilicity and reaction rate. nih.gov |
Structure-Activity Relationships in Azo Chromophores
Azo compounds, formed via the coupling of diazonium salts with activated aromatic rings, are characterized by the presence of one or more azo groups (-N=N-). This functional group, when linking two aromatic systems, acts as a chromophore, the part of a molecule responsible for its color. mst.dk The color of azo dyes is a direct consequence of an extended π-conjugated system that spans the aromatic rings and the azo bridge. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light in the visible region of the electromagnetic spectrum, and the complementary color is observed. wikipedia.org
The specific color of an azo dye is intricately linked to its molecular structure. Alterations to the substituents on the aromatic rings can modify the electronic properties of the conjugated system, thereby changing the wavelength of maximum absorption (λmax) and the perceived color. The relationship between the extent of the π-system and the absorbed color generally follows a predictable pattern: a more extended conjugated system leads to the absorption of longer wavelengths of light. jchemrev.com
Electron-donating groups (EDGs) , such as hydroxyl (-OH) and amino (-NH₂) groups, when attached to the aromatic rings, can increase the electron density of the π-system. This effect, known as a bathochromic or red shift, moves the absorption maximum to a longer wavelength, resulting in deeper colors (e.g., from yellow to orange to red).
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, can also influence the color. By interacting with the π-system, they can also cause a bathochromic shift.
This relationship allows for the fine-tuning of the color of azo dyes by carefully selecting the diazonium salt and the coupling partner. A quantitative understanding can be achieved by correlating the λmax with electronic parameters of the substituents, such as the Hammett coefficient. bombaytechnologist.in
Table 1: Effect of Structure on Azo Dye Color
This table illustrates how the wavelength of maximum absorption (λmax) and the observed color of azo dyes change with their chemical structure.
| Dye Class/Name | λmax (nm) | Observed Color | Structural Features |
| Yellow Dyes | ~415 | Yellow | Absorbs blue/violet light; shorter conjugated system. docbrown.infoworldwidejournals.com |
| Orange Dyes | ~492 | Orange | Absorbs blue/green light; intermediate conjugated system. worldwidejournals.com |
| Red Dyes | ~512 | Red | Absorbs green light; longer conjugated system. worldwidejournals.com |
| Black Dyes | ~597 | Black | Absorbs across the orange/red spectrum. worldwidejournals.com |
| Blue/Turquoise Dyes | ~661-666 | Blue/Green | Absorbs yellow/orange/red light; highly extended conjugated system. worldwidejournals.com |
Biaryl Coupling Reactions (Gomberg-Bachmann Reaction)
The Gomberg-Bachmann reaction is a method for the synthesis of unsymmetrical biaryls through the coupling of an aryl diazonium salt with an aromatic compound, such as benzene or its derivatives. wikipedia.org This reaction is significant as it provides a direct route to forming a carbon-carbon bond between two aromatic rings.
Mechanism and Scope of Aryl-Aryl Bond Formation
The reaction proceeds via a free-radical mechanism. In the presence of a base, the diazonium salt is converted into an intermediate that decomposes, losing a molecule of nitrogen gas to generate a highly reactive aryl radical. wikipedia.org
The mechanism involves the following key steps:
Formation of the Aryl Radical : The benzenediazonium salt reacts with a base (e.g., sodium hydroxide) to form a diazoanhydride intermediate, which then homolytically cleaves to produce an aryl radical, nitrogen gas, and a base-derived radical.
Aromatic Substitution : The newly formed aryl radical attacks the aromatic substrate (the solvent, which is typically an arene) in a homolytic aromatic substitution step. This addition creates a resonance-stabilized radical intermediate.
Rearomatization : The intermediate radical is then oxidized, typically by abstracting a hydrogen atom, to restore the aromaticity of the ring and yield the final biaryl product.
The scope of the Gomberg-Bachmann reaction is broad, accommodating a variety of substituents on both the diazonium salt and the aromatic substrate. However, the reaction is often plagued by low yields, typically below 40%, due to the high reactivity of the aryl radical, which leads to numerous side reactions, including polymerization and reactions with the solvent. wikipedia.org One common side product is the formation of symmetrical biaryls. Despite the low yields, its directness makes it a useful synthetic tool. Improvements to the classical procedure have been developed, such as using diazonium tetrafluoroborates in conjunction with phase-transfer catalysts, which can improve solubility and yields. wikipedia.org An intramolecular variant of this reaction, known as the Pschorr cyclization, often provides better yields for the synthesis of fused ring systems. wikipedia.org
Table 2: Examples of the Gomberg-Bachmann Reaction
This table provides examples of different substrates used in the Gomberg-Bachmann reaction and the resulting biaryl products.
| Diazonium Salt Precursor | Arene Substrate | Product | Typical Yield |
| 4-Bromoaniline | Benzene | p-Bromobiphenyl | Low (<40%) wikipedia.org |
| 3-Nitroaniline | Nitrobenzene | 3,2'-Dinitrobiphenyl, 3,3'-Dinitrobiphenyl, 3,4'-Dinitrobiphenyl | Mixture, low yields |
Meerwein Arylation and Related Radical Transformations
The Meerwein arylation is another important radical reaction of diazonium salts, involving the addition of an aryl group to an activated alkene. wikipedia.org This reaction, typically catalyzed by a copper salt (e.g., copper(II) chloride), results in the formation of a new carbon-carbon bond and the incorporation of the aryl group into the alkene structure. wikipedia.orgchemeurope.com
The reaction is initiated by the reduction of the diazonium salt by the copper(I) catalyst to form an aryl radical, with the concomitant loss of nitrogen gas. This aryl radical then adds to the double bond of the electron-poor alkene. The alkene must be activated by an electron-withdrawing group (EWG) such as a carbonyl, cyano, or aryl group. wikipedia.org The resulting alkyl radical intermediate is then captured by a ligand from the copper(II) species, often a halide, to give the final addition product. This product can subsequently undergo an elimination reaction to form a vinyl-substituted arene. wikipedia.org
The general mechanism can be summarized as:
Radical Formation : Ar-N₂⁺ + Cu⁺ → Ar• + N₂ + Cu²⁺
Radical Addition : Ar• + CH₂=CH-EWG → Ar-CH₂-C•H-EWG
Product Formation : Ar-CH₂-C•H-EWG + Cu²⁺X₂ → Ar-CH₂-CHX-EWG + Cu⁺X
The scope of the Meerwein arylation is quite broad, with various activated alkenes serving as suitable substrates. Related radical transformations can occur where the intermediate radical is trapped by other reagents. wikipedia.org While copper salts are traditional catalysts, modern variations include metal-free and photoredox-catalyzed methods. These newer approaches can offer milder reaction conditions and improved yields, though the classic Meerwein arylation often suffers from side reactions similar to those in the Gomberg-Bachmann reaction. nih.gov
Table 3: Scope of the Meerwein Arylation
This table showcases various activated alkenes used as substrates in the Meerwein arylation and the types of products formed.
| Alkene Substrate | Activating Group | Typical Product Structure | Example Product |
| Acrylic acid | -COOH | α-halo-β-arylpropionic acid | α-Bromo-β-phenylpropionic acid |
| Acrylonitrile | -CN | α-chloro-β-arylpropionitrile | 2-Chloro-3-phenylpropanenitrile |
| Butadiene | -CH=CH₂ | Aryl-substituted butene (after elimination) | 1-(p-Nitrophenyl)-1,3-butadiene |
| Coumarin | Ester/Aryl | Arylated coumarin | 3-Phenylcoumarin |
| Cinnamic acid | -COOH, -Ph | Stilbene (after decarboxylation) | Stilbene |
Advanced Applications in Organic Synthesis and Materials Science
Strategic Intermediate for Complex Aryl Building Blocks
The importance of benzenediazonium (B1195382) salts, with benzenediazonium chloride as a prime example, in synthetic organic chemistry is substantial. They are crucial intermediates for synthesizing a diverse range of substituted aromatic compounds. The diazonium group's ability to depart as stable dinitrogen gas (N₂) provides a strong thermodynamic driving force for substitution reactions, enabling chemists to craft complex molecular architectures with high precision.
Synthesis of Substituted Aromatic Compounds not Accessible by Direct Substitution
A key application of this compound is in the synthesis of aromatic compounds that cannot be easily prepared through direct electrophilic aromatic substitution. vedantu.com Direct halogenation of benzene (B151609), for instance, is not suitable for preparing aryl iodides and fluorides. scienceinfo.com Similarly, the cyano group cannot be introduced by nucleophilic substitution of chlorobenzene (B131634). scienceinfo.com this compound provides elegant solutions to these challenges through several named reactions.
The Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, and -CN, respectively. youtube.com A related reaction, the Gattermann reaction , uses copper powder and the corresponding halogen acid. For introducing iodine, potassium iodide is simply added to the diazonium salt solution. scienceinfo.comnih.gov The Balz–Schiemann reaction is employed to introduce fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the aryl fluoride (B91410). acs.org Furthermore, the Gomberg-Bachmann reaction allows for the formation of biaryl compounds by treating the diazonium salt with another aromatic compound in the presence of a base. scienceinfo.com
| Reaction Name | Reagent(s) | Substituent Introduced | Product Example |
|---|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl | Chlorobenzene |
| Sandmeyer Reaction | CuBr / HBr | -Br | Bromobenzene |
| Sandmeyer Reaction | CuCN / KCN | -CN | Benzonitrile (B105546) |
| (Not named) | KI | -I | Iodobenzene (B50100) |
| Balz-Schiemann Reaction | 1. HBF₄ 2. Heat | -F | Fluorobenzene |
| (Not named) | H₂O, Warm | -OH | Phenol (B47542) |
| Gomberg-Bachmann Reaction | Benzene, NaOH | -C₆H₅ | Biphenyl |
Role in the Synthesis of Pharmaceuticals and Agrochemicals
Aryl diazonium intermediates are increasingly recognized for their utility in constructing medicinally relevant molecules. Their high reactivity under mild conditions makes them suitable for complex syntheses, particularly in the field of combinatorial chemistry for drug discovery. nih.govpharmacyfreak.com
Recent research has highlighted the use of DNA-conjugated aryl diazonium intermediates in the synthesis of DNA-encoded chemical libraries (DELs). nih.govrsc.org This strategy allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to occur at mild temperatures and pH. nih.govrsc.org This is particularly advantageous as it prevents the degradation of fragile functional groups often found in pharmaceutical compounds, such as the hydroxamic acid in HDAC inhibitors. rsc.orgrsc.org This approach expands the ability to create complex C-C bond-connected scaffolds for drug development. nih.gov Additionally, aryl diazonium intermediates are used to synthesize the 1,2,3-benzotriazin-4(3H)-one core, a scaffold found in various bioactive compounds. acs.org
This compound also serves as a reagent in the synthesis of organometallic complexes with potential therapeutic applications. For example, it is used in the synthesis of certain ruthenium complexes which have been investigated for their anticancer properties. nih.govnih.gov
Applications in Dye and Pigment Industries
One of the oldest and most significant industrial applications of this compound is in the manufacturing of azo dyes. aklectures.com These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that links two aromatic rings, forming a highly conjugated system responsible for the vibrant colors.
The synthesis of azo dyes occurs through a process called diazo coupling, which is an electrophilic aromatic substitution reaction. The diazonium ion acts as a weak electrophile and reacts with electron-rich aromatic compounds like phenols and anilines. For example, when this compound is reacted with phenol in a basic solution, it forms p-hydroxyazobenzene, an orange-yellow dye. nih.govresearchgate.net Similarly, reacting it with aniline (B41778) produces p-aminoazobenzene, also known as "aniline yellow". nih.gov The reaction with β-naphthol yields a brilliant red-orange dye. Azo compounds account for over half of modern dyes used in coloring fabrics and other materials. nih.gov
| Coupling Partner | Reaction Conditions | Azo Dye Product | Color |
|---|---|---|---|
| Phenol | Alkaline solution (e.g., NaOH) | p-Hydroxyazobenzene | Orange-Yellow |
| Aniline | Acidic medium | p-Aminoazobenzene (Aniline Yellow) | Yellow |
| β-Naphthol | Alkaline solution | 1-Phenylazo-2-naphthol | Red-Orange |
Surface Modification and Grafting Technologies
The reactivity of diazonium salts has been harnessed for advanced applications in materials science, specifically for the modification of various surfaces. This technology allows for the creation of highly stable, covalently bonded organic layers on a wide range of substrates, altering their chemical and physical properties for specific applications.
Covalent Attachment to Metallic and Polymeric Substrates
This compound and its derivatives can be used to graft thin organic films onto numerous surfaces, including metals like gold, copper, and iron, as well as various polymers. The process typically involves the reduction of the diazonium salt, which generates a highly reactive aryl radical. This radical then forms a covalent bond with the substrate surface. This bond is exceptionally stable, often a direct carbon-carbon or carbon-metal bond.
Research has shown that on copper surfaces, the attachment can occur through both a direct Cu-C covalent bond and a Cu-O-C linkage, especially when a native oxide layer is present. This robust attachment has potential applications in promoting adhesion and preventing corrosion. The grafting can be initiated through several methods, including electrochemical reduction, spontaneous reaction on reducing surfaces (like copper and iron), or photochemically.
Formation of Functionalized Multilayers and Thin Films
The surface grafting process using benzenediazonium salts allows for precise control over the thickness and composition of the resulting organic layer, from a single monolayer to complex multilayers. The formation of multilayers often occurs as the initially grafted aryl radicals can react with other diazonium ions or aryl radicals in solution, leading to the growth of a polymeric film on the surface.
The concentration of the diazonium salt and the reaction conditions can influence whether a monolayer or a thicker multilayer film is formed. For instance, studies on glassy carbon electrodes have shown a linear relationship between the concentration of the diazonium salt and the number of layers grafted. These functionalized films are central to developing new technologies. By using substituted benzenediazonium salts, surfaces can be endowed with specific functionalities (e.g., carboxyl, amino groups) that can then be used to immobilize other molecules, such as biomolecules for biosensors or catalysts. For example, diazonium-functionalized thin films can be created that present reactive diazonium groups on the surface, which can then be coupled with other nucleophiles in a subsequent step to create a functionalized surface.
| Substrate | Grafting Method | Nature of Attachment | Film Type | Potential Application |
|---|---|---|---|---|
| Copper (Cu) | Spontaneous / Electrochemical | Covalent (Cu-C, Cu-O-C) | Monolayer / Multilayer | Corrosion protection, Adhesion promotion |
| Gold (Au) | Spontaneous / Electrochemical | Covalent (Au-C, Au-N) | Monolayer / Multilayer | Biosensors, Molecular electronics |
| Glassy Carbon (GC) | Electrochemical | Covalent (C-C) | Monolayer / Multilayer | Electrochemical sensors, Catalysis |
| Polymers (e.g., PVC) | Photochemical | Covalent | Functionalized films | Biocompatible coatings, Antifouling surfaces |
| Indium Tin Oxide (ITO) | Spontaneous | Covalent | Conjugated thin films | Organic electronics, Displays |
Applications in Biosensors and Optoelectronic Devices
This compound serves as a versatile and powerful tool in the realms of organic synthesis and materials science, particularly in the functionalization of surfaces for the development of advanced biosensors and optoelectronic devices. Its ability to form stable, covalent bonds with a wide array of materials, including metals, semiconductors, and carbon-based structures, allows for the precise tuning of surface properties, which is critical for the performance of these sophisticated systems. nih.gov
Applications in Biosensors
The development of reliable and sensitive biosensors is crucial for advancements in medical diagnostics and environmental monitoring. nih.gov this compound and its derivatives are instrumental in the fabrication of biosensors by enabling the stable immobilization of biorecognition elements onto transducer surfaces. The process, often referred to as electrografting, involves the electrochemical reduction of the diazonium salt, which leads to the formation of a robust aryl layer covalently attached to the electrode surface. nih.gov This method is applicable to a variety of conductive and non-conductive materials, making it a versatile strategy for biosensor construction. nih.gov
The core principle lies in the generation of an aryl radical from the benzenediazonium cation, which then forms a covalent bond with the substrate. This strong attachment ensures the stability of the functional layer, a critical factor for the reproducibility and longevity of the biosensor. The surface can be tailored with specific functional groups by using appropriately substituted benzenediazonium salts. For instance, surfaces can be modified to carry aldehyde, carboxyl, or nitro groups, which can then be used to covalently bind enzymes, antibodies, or DNA probes.
Detailed Research Findings:
Researchers have successfully employed benzenediazonium chemistry to create a variety of biosensors. For example, glassy carbon electrodes modified with 4-nitrobenzenediazonium (B87018) have been used to create a blocking layer, which is a key step in the fabrication of some electrochemical biosensors. nih.gov The successful grafting of the nitrophenyl film was confirmed by the inhibition of the redox probe Fe(CN)₆³⁻/⁴⁻ signal. nih.gov
In another application, aldehyde-functionalized benzenediazonium cations have been generated in situ for the rapid and selective immobilization of biomolecules on indium-tin-oxide (ITO) electrode surfaces. This approach allows for the creation of microarray electrodes for the efficient detection of multiple analytes.
The versatility of this chemistry is further demonstrated in the functionalization of novel materials like SiCN glassy nanostrings for the development of highly sensitive resonant biosensors. Diazonium-based linker chemistry has enabled the bio-functionalization of these devices for the detection of proteins like rabbit IgG.
Below is a table summarizing the performance of various biosensors developed using benzenediazonium compounds.
| Biosensor Type | Analyte | Substrate | Functionalization Agent | Key Performance Metric |
| Electrochemical Immunosensor | anti-biotin IgG | Gold | 4-thiophenol (via diazonium chemistry) | Detection limit: 5 ng mL⁻¹ |
| Electrochemical DNA Biosensor | DNA | Reduced Graphene Oxide on Screen-Printed Carbon Electrode | Carboxyl-functionalized benzenediazonium salt | Covalent immobilization of amino-modified DNA probes |
| Electrochemical Metal Ion Sensor | Cu²⁺ | Nanoporous Gold | Benzene diazonium sulfonate | Linear range: 0.2 to 25 µM; Detection limit: 18.9 nM |
| Resonant Biosensor | Rabbit IgG | SiCN glassy nanostrings | Diazonium salt | Detection of bonding through significant shifts in resonant frequency |
Applications in Optoelectronic Devices
In the field of optoelectronics, the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells is highly dependent on the efficiency of charge injection and extraction at the electrode-organic layer interfaces. This compound and its derivatives offer a powerful method for tuning the electronic properties of electrode surfaces, thereby enhancing device performance.
The primary application of benzenediazonium chemistry in this context is the modification of transparent conductive oxides, most notably indium tin oxide (ITO), which is commonly used as an anode in organic electronic devices. The work function of ITO, which is a measure of the energy required to extract an electron from its surface, is a critical parameter that governs the energy barrier for hole injection into the organic hole-transport layer. A large energy barrier can lead to inefficient charge injection and, consequently, poor device performance.
By grafting a layer of aryl groups derived from benzenediazonium salts onto the ITO surface, it is possible to introduce a surface dipole that can either increase or decrease the work function. The direction and magnitude of this change depend on the nature of the substituent on the benzene ring. For example, electron-withdrawing groups can increase the work function, facilitating better energy level alignment with the highest occupied molecular orbital (HOMO) of the hole-transport material. This reduction in the hole injection barrier leads to improved device efficiency and stability.
Detailed Research Findings:
Studies have shown that the chemical modification of ITO surfaces with para-substituted benzene derivatives can significantly alter the work function. While specific data for this compound is part of a broader class of diazonium salt modifications, the principle remains consistent. For instance, modifying ITO with different terminal groups can tune the work function over a wide range.
The covalent nature of the bond formed between the aryl group and the ITO surface ensures a more stable modification compared to physical treatments like oxygen plasma, which can be less permanent. This stability is crucial for the long-term operational lifetime of OLEDs. Research has indicated that devices with chemically modified ITO surfaces exhibit a more stable driving voltage over time compared to those with plasma-treated ITO. nih.gov
The table below outlines the impact of surface modification using diazonium chemistry on the properties of electrodes used in optoelectronic devices.
| Device Type | Electrode Material | Modification Principle | Effect on Electrode Property | Impact on Device Performance |
| Organic Light-Emitting Diode (OLED) | Indium Tin Oxide (ITO) | Formation of an interfacial dipole layer | Tuning of the work function | Improved charge injection, enhanced efficiency, and increased operational stability |
| Organic Photovoltaic (OPV) Cell | Indium Tin Oxide (ITO) | Alteration of the energy offset at the ITO/organic interface | Optimized energy level alignment | Enhanced charge collection and improved power conversion efficiency |
| Molecular Electronics | Various conductive substrates | Creation of molecular junctions with covalently bonded aryl layers | Control over interfacial electronic properties | Potential for creating stable and reproducible molecular electronic components |
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations of Benzenediazonium (B1195382) Cations
Theoretical and computational studies provide significant insights into the electronic properties of the benzenediazonium cation, which are crucial for understanding its stability and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of the benzenediazonium cation. The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
Analysis of the benzenediazonium cation reveals that the HOMO is primarily localized on the benzene (B151609) ring, while the LUMO is centered on the diazonium group. This distribution indicates that the benzene ring acts as the primary electron donor, while the diazonium group is the primary electron acceptor in chemical reactions.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Charge Distribution and Delocalization Studies
The positive charge in the benzenediazonium cation is not confined to a single atom but is delocalized across the molecule, which contributes to its relative stability compared to aliphatic diazonium salts. According to classical valence concepts, the nitrogen atom directly attached to the benzene ring (Nα) is often depicted as carrying the positive charge. scispace.com However, computational studies show a more complex picture.
X-ray crystallography studies have shown that the distances from the chloride ions to both the inner (Nα) and outer (Nβ) nitrogen atoms are nearly equal, which raises questions about the precise location of the positive charge. scispace.com Theoretical calculations indicate that while the diazonium group as a whole carries a significant positive charge, this charge is distributed between the two nitrogen atoms and, to a lesser extent, delocalized into the aromatic ring. This delocalization is a key factor in the stability of the benzenediazonium cation. The diazonium group is a strong electron-withdrawing group, which influences the charge distribution throughout the benzene ring. wikipedia.org
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| Nα (inner) | +0.25 |
| Nβ (outer) | +0.15 |
| C (ipso) | +0.10 |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool for investigating the properties and reactivity of benzenediazonium chloride at the molecular level. DFT calculations can provide accurate predictions of molecular geometries, reaction pathways, and spectroscopic properties.
Prediction of Optimized Geometries and Conformational Analysis
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. For the benzenediazonium cation, DFT studies have successfully predicted its optimized geometry, providing data on bond lengths and angles that are in good agreement with experimental results from X-ray crystallography. scispace.comrsc.org These calculations confirm the linear arrangement of the C-N-N fragment. wikipedia.org
The predicted bond lengths from DFT calculations provide insight into the electronic structure of the molecule. For instance, the N≡N bond distance is found to be very similar to that of the dinitrogen molecule, highlighting the triple-bond character. wikipedia.org
| Bond | DFT Calculated Bond Length (Å) | Experimental Bond Length (Å) |
|---|---|---|
| N≡N | 1.099 | 1.097 |
| C-N | 1.390 | 1.385 |
| C-C (average) | 1.385 | 1.378 |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and transition states. For instance, DFT studies have been applied to understand the mechanism of the Sandmeyer reaction, a key transformation of benzenediazonium salts. youtube.com These calculations help to determine the energy barriers for different steps in the reaction, providing a deeper understanding of the factors that control the reaction's outcome.
By calculating the energies of reactants, products, and transition states, DFT can predict the feasibility of a proposed reaction pathway. This has been applied to various reactions of this compound, including its decomposition and coupling reactions.
Calculation of Vibrational and Electronic Spectra
DFT methods can accurately predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. nih.govnih.gov For this compound, DFT calculations of its vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov This provides a detailed picture of the molecule's vibrational behavior. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors. researchgate.net
Similarly, the electronic absorption spectrum can be calculated using time-dependent DFT (TD-DFT). These calculations help to understand the electronic transitions that give rise to the observed absorption bands.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N≡N) | 2295 | 2296 | N-N stretch |
| ν(C-N) | 1480 | 1475 | C-N stretch |
| Ring breathing | 1002 | 1000 | Benzene ring vibration |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in elucidating the electronic effects of substituents on the reactivity of this compound and its derivatives. These studies primarily employ linear free-energy relationships, with the Hammett equation being a central tool for correlating reaction rates and equilibrium constants with the electronic properties of substituents.
The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for a reaction of a substituted benzenediazonium salt.
k₀ is the rate constant for the reaction of the unsubstituted this compound.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance effects) of a substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and retarded by electron-donating groups. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups.
Research has demonstrated the applicability of the Hammett equation to various reactions of benzenediazonium salts, including their decomposition and coupling reactions. For instance, in azo coupling reactions, the diazonium ion acts as an electrophile. Therefore, electron-withdrawing substituents on the benzene ring of the diazonium salt increase its electrophilicity and thus enhance the reaction rate. This leads to a positive ρ value.
A study on the azo coupling of para-substituted benzenediazonium ions with indole derivatives revealed a significant correlation between the logarithm of the second-order rate constants (log k₂) and the Hammett substituent constants (σ). The positive ρ values obtained in these studies confirm that the reaction is facilitated by electron-withdrawing groups on the benzenediazonium salt.
Below is an interactive data table illustrating the effect of various para-substituents on the relative rate of a hypothetical azo coupling reaction of this compound. The data is representative of the trends observed in experimental QSRR studies.
Computational studies, employing methods like Density Functional Theory (DFT), have further substantiated these experimental findings. These calculations can predict the electronic properties of substituted benzenediazonium ions and correlate them with their expected reactivity, providing a deeper understanding of the underlying electronic factors governing the reactions.
Intramolecular Charge Transfer Phenomena and Reactivity Modulation
Intramolecular Charge Transfer (ICT) is a significant phenomenon in substituted benzenediazonium salts, where the presence of electron-donating or electron-withdrawing groups can lead to a redistribution of electron density within the molecule. This charge transfer can profoundly modulate the reactivity of the diazonium group.
In this compound, the diazonium group (-N₂⁺) is a strong electron-withdrawing group. When an electron-donating group (EDG) is present on the benzene ring, particularly in the para position, an ICT can occur from the EDG to the diazonium group. This charge transfer can be represented by resonance structures that show a delocalization of the positive charge from the diazonium group into the aromatic ring and the substituent. This delocalization stabilizes the cation, which can, in turn, decrease its electrophilicity and thus its reactivity in reactions like azo coupling.
Conversely, the presence of a strong electron-withdrawing group (EWG) at the para position can enhance the positive charge on the diazonium group, making it a more potent electrophile.
The extent of ICT can be influenced by the nature of the solvent. Polar solvents can stabilize charge-separated states, thus influencing the ground and excited state electronic distributions. This phenomenon, known as solvatochromism, where the color of a compound changes with the polarity of the solvent, can be an indicator of ICT. While this compound itself is colorless, its derivatives with strong donor-acceptor pairs can exhibit solvatochromic behavior.
Theoretical calculations have been instrumental in visualizing and quantifying ICT in these molecules. Computational methods can map the electron density distribution and calculate the dipole moments in both the ground and excited states, providing insights into the charge transfer characteristics.
The modulation of reactivity by ICT is a key consideration in the design of benzenediazonium-based reagents for specific synthetic applications. By carefully selecting substituents, the reactivity of the diazonium group can be fine-tuned.
Below is an interactive data table that provides a conceptual illustration of how ICT, influenced by para-substituents, can modulate the electrophilicity and, consequently, the reactivity of this compound in a hypothetical electrophilic reaction. The electrophilicity index is a conceptual value to illustrate the trend.
Spectroscopic Characterization of Benzenediazonium Chloride and Its Derivatives
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of benzenediazonium (B1195382) chloride and its derivatives, IR spectroscopy provides a distinct vibrational fingerprint.
The most characteristic absorption band for the benzenediazonium cation is the N≡N stretching vibration (νN≡N). This bond vibration gives rise to a strong and sharp absorption peak in the region of 2200–2300 cm⁻¹. The exact frequency can be influenced by the substituent on the benzene (B151609) ring. Electron-donating groups tend to decrease the wavenumber, while electron-attracting groups increase it. For instance, in p-substituted benzenediazonium salts, electron-attracting groups can shift the νN≡N band to the 2260-2280 cm⁻¹ region. oup.com
Another significant vibrational mode is the aryl carbon-nitrogen (Ar-N) stretching vibration (νAr-N), which appears in the range of 1310-1320 cm⁻¹. oup.com The position of this band is also sensitive to the electronic effects of para-substituents. oup.com Other expected bands include those for C-H stretching of the benzene ring (around 3030-3080 cm⁻¹) and C=C stretching vibrations within the ring (around 1500-1600 cm⁻¹). docbrown.info When benzenediazonium chloride is used to modify other materials, such as abaca fiber, new characteristic peaks appear, such as those assigned to the –N=N– group at 1400 and 1460 cm⁻¹. researchgate.net
Table 1: Characteristic IR Absorption Frequencies for this compound and Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Derivative |
|---|---|---|
| N≡N Stretch (νN≡N) | 2200 - 2300 | 4-[(4-Methoxyphenyl)amino]this compound |
| N≡N Stretch (νN≡N) | 2260 - 2280 | p-Substituted benzenediazonium salts with electron-attracting groups oup.com |
| Ar-N Stretch (νAr-N) | 1310 - 1320 | p-Substituted benzenediazonium salts oup.com |
| C=C Stretch (Arene) | ~1620 | 1-phenylazo-2-naphthol (an azo dye derivative) oc-praktikum.de |
| C-H Stretch (Arene) | ~3040 | 1-phenylazo-2-naphthol (an azo dye derivative) oc-praktikum.de |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. Benzenediazonium salts are known to be colored, indicating they absorb light in the visible region of the electromagnetic spectrum. colostate.edu The electronic transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system and the diazonium group.
The UV-Vis spectrum of a benzenediazonium salt is sensitive to the substituents on the benzene ring and the solvent used. Azo coupling products derived from this compound are often intensely colored dyes, and their UV-Vis spectra are used for characterization. For example, the azo dye 1-phenylazo-2-naphthol, formed from the reaction of this compound and 2-naphthol, exhibits absorption maxima (λmax) at 422 nm and 478 nm in ethanol (B145695). oc-praktikum.de The study of methoxy-substituted benzenediazonium cations has also been a focus for assigning their specific electronic transitions. acs.org
Table 2: UV-Vis Absorption Maxima for Benzenediazonium Derivatives
| Compound | λmax (nm) | Solvent |
|---|---|---|
| 1-phenylazo-2-naphthol | 422, 478 | Ethanol oc-praktikum.de |
| Azo dye from sulfanilic acid | ~490 | Not Specified researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.
In ¹H NMR spectroscopy, the protons on the benzene ring of the benzenediazonium cation are significantly deshielded due to the strong electron-withdrawing effect of the diazonium group (–N₂⁺). This results in their signals appearing at a downfield chemical shift (δ), typically around 8.0–8.5 ppm. The specific coupling patterns can help determine the substitution pattern on the aromatic ring.
In ¹³C NMR spectroscopy, the carbon atom attached to the diazonium group (C1) is also affected, though its chemical shift is reported to be at a relatively high field (102-123 ppm) compared to other substituted benzenes like nitrobenzene (148 ppm). caltech.edu Substituent effects are also clearly observable in ¹³C NMR. For example, in 4-[(4-Methoxyphenyl)amino]this compound, the methoxy (B1213986) group carbon appears at approximately 55 ppm. Monitoring reactions using ¹H NMR can also provide mechanistic insights into processes like azo-coupling. rsc.orgnih.gov
Table 3: Representative ¹H NMR Chemical Shifts (δ) for Benzenediazonium Derivatives
| Proton Environment | Chemical Shift (ppm) | Compound |
|---|---|---|
| Aromatic Protons (deshielded) | ~8.0 | Generic Benzenediazonium Structure |
| Aromatic Protons (deshielded) | 8.0 - 8.5 | 4-[(4-Methoxyphenyl)amino]this compound |
Table 4: Representative ¹³C NMR Chemical Shifts (δ) for Benzenediazonium Derivatives
| Carbon Environment | Chemical Shift (ppm) | Compound |
|---|---|---|
| C1 (attached to N₂⁺) | 102 - 123 | Benzenediazonium Salts caltech.edu |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak would be expected at an m/z corresponding to the benzenediazonium cation (C₆H₅N₂⁺), which has a molecular weight of approximately 105.12 g/mol . nih.gov The entire salt, this compound (C₆H₅ClN₂), has an average mass of 140.57 g/mol . chemspider.com
A key fragmentation pathway for aromatic diazonium ions involves the loss of a neutral nitrogen molecule (N₂), which is a very stable leaving group. This process leads to the formation of a phenyl cation ([C₆H₅]⁺). This phenyl cation is a characteristic fragment in the mass spectra of many benzene derivatives and gives a prominent peak at m/z 77. docbrown.info The subsequent fragmentation of the phenyl cation can lead to smaller fragments. High-resolution mass spectrometry (HRMS) can be used to identify transient intermediates in reactions involving benzenediazonium salts.
Table 5: Key Mass Spectrometry Fragments for this compound
| m/z | Ion | Description |
|---|---|---|
| 105 | [C₆H₅N₂]⁺ | Benzenediazonium cation |
Advanced Morphological Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), Ellipsometry)
Beyond molecular structure, the macroscopic and microscopic morphology of this compound and materials derived from it can be investigated using various advanced characterization techniques.
X-ray Diffraction (XRD): This technique is primarily used to determine the atomic and molecular structure of a crystal. A detailed single-crystal XRD analysis of this compound has been performed, revealing its crystal structure. The compound crystallizes in the orthorhombic space group C222₁, with unit cell dimensions of a = 15.152 Å, b = 4.928 Å, and c = 9.044 Å. scispace.com The analysis confirmed key bond lengths, such as the N≡N bond at 1.097 Å and the N-C bond at 1.385 Å. scispace.com The N(2)−N(1)−C(1) arrangement was found to be strictly linear. scispace.com
Scanning Electron Microscopy (SEM): SEM is used to produce high-resolution images of the surface topography of a sample. In studies involving this compound, SEM can be used to observe changes in the surface morphology of materials after treatment. For example, it has been used to examine the surface of natural abaca fibers after modification with this compound to create diazocellulose compounds. researchgate.net To enhance conductivity for imaging, samples are often coated with a thin film of a conductive material like platinum. researchgate.net
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials. While specific TEM studies focused solely on this compound are less common, the technique is widely applied in materials science to characterize nanoparticles or thin films that might be synthesized or modified using diazonium chemistry.
Ellipsometry: This optical technique is used to measure the dielectric properties (refractive index and extinction coefficient) and thickness of thin films. It is highly relevant in applications where benzenediazonium salts are used to graft organic layers onto surfaces, for instance, in the modification of semiconductor or metal surfaces for electronics and sensor applications. Ellipsometry can precisely measure the thickness of the grafted benzenediazonium-derived layer, providing crucial information for device fabrication and surface engineering.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-[(4-Methoxyphenyl)amino]this compound |
| 1-phenylazo-2-naphthol |
| Aniline (B41778) |
| Chlorobenzene (B131634) |
| Nitrobenzene |
| Phenol (B47542) |
| 2-Naphthol |
| Sulfanilic acid |
| 2,2′-benzidinedisulfonic acid |
| Phenyl cation |
| Diazocellulose |
Electrochemistry of Benzenediazonium Chloride
Electrochemical Reduction Mechanisms of Diazonium Salts
The electrochemical reduction of aryldiazonium salts, including benzenediazonium (B1195382) chloride, is a complex process that initiates the covalent modification of electrode surfaces. This process begins with a single-electron transfer from the cathode to the diazonium salt. nih.govrsc.org This transfer results in the release of a nitrogen molecule and the formation of a highly reactive aryl radical. nih.govresearchgate.net This aryl radical is the key species responsible for the subsequent surface grafting. nih.govresearchgate.net
The general mechanism can be summarized as follows:
Step 1: Formation of the Aryl Radical ArN₂⁺ + e⁻ → Ar• + N₂ nih.gov
Step 2: Formation of the Aryl Anion Ar• + e⁻ → Ar⁻ nih.gov
The stability and reactivity of the generated aryl radical are central to the subsequent surface modification processes. Unlike reductions of aryl halides, where the formed radical is often further reduced at the potential of its formation, the aryl radicals from diazonium salts can react with the electrode surface before further reduction. acs.org
Cyclic voltammetry (CV) is a primary technique used to study the electrochemical reduction of benzenediazonium salts. The voltammograms for the reduction of diazonium salts are typically characterized by a broad, irreversible wave at potentials near 0 V versus a Saturated Calomel Electrode (SCE). nih.gov Upon repeated scanning, this reduction peak diminishes and may eventually disappear, which is indicative of the formation of an insulating organic film on the electrode surface that blocks further electron transfer. nih.gov
The number of reduction peaks observed in the CV can vary depending on the experimental conditions and the specific diazonium salt. Often, two reduction peaks are observed in cyclic voltammograms of aryldiazonium salts in acetonitrile (B52724) solutions. nih.gov The first, more positive peak is often attributed to a surface-catalyzed reduction on a clean electrode surface, which forms the aryl radical. nih.gov The second, more negative peak can be attributed to the reduction of the aryl radical to an aryl anion or a non-catalytic reduction of the diazonium ion after the initial layer has formed. nih.govmdpi.com However, in some cases, particularly at lower concentrations and higher scan rates, only a single reduction peak is observed. nih.gov
The characteristics of the cyclic voltammograms are influenced by several factors, including the diazonium salt concentration and the scan rate. nih.gov For instance, studies with 4-carboxybenzenediazonium (B3187778) (4-CBD) have shown that at high concentrations or low scan rates, two reduction peaks are present, while at lower concentrations and higher scan rates, only one peak is observed. nih.gov The position of this single peak tends to shift to more negative potentials with successive scans, further confirming the passivation of the electrode surface. nih.gov
| Parameter | Observation in Cyclic Voltammetry | Reference |
| General Feature | Broad, irreversible reduction wave near 0 V vs. SCE. | nih.gov |
| Peak Behavior | Reduction peak current decreases with successive scans. | nih.gov |
| Number of Peaks | Can exhibit one or two reduction peaks depending on conditions. | rsc.orgnih.gov |
| Effect of Concentration | Higher concentrations can lead to the appearance of a second peak. | nih.gov |
| Effect of Scan Rate | Higher scan rates can result in a single reduction peak. | nih.gov |
Electrografting on Conductive Surfaces
Electrografting is a powerful technique for the covalent modification of conductive and semiconductive surfaces. researchgate.netmdpi.com The electrochemical reduction of benzenediazonium chloride is a cornerstone of this method, enabling the formation of robust, covalently bonded organic layers. nih.gov This process is versatile and can be applied to a wide range of surfaces, including various forms of carbon (like glassy carbon and graphite), metals, and semiconductors. researchgate.netnih.gov
The electrografting process is initiated by the electrochemical reduction of the benzenediazonium salt at the electrode surface, as detailed in the previous section. This reduction generates highly reactive aryl radicals in the vicinity of the electrode. researchgate.net These radicals can then attack the surface, forming a strong, covalent bond. researchgate.netnih.gov In the case of carbon surfaces, this results in the formation of a C-C bond between the aryl group and a carbon atom on the surface. researchgate.net This covalent attachment is responsible for the high stability of the resulting organic films. nih.govmq.edu.au
The reactive nature of the aryl radicals is also a key factor in the formation of multilayered films, which is a common observation in diazonium electrografting. researchgate.net The initially grafted aryl groups can be attacked by other aryl radicals generated in the solution, leading to the growth of a polyaryl layer. researchgate.net This process of multilayer formation often results in disordered organic films. researchgate.net
The ability to control the thickness and morphology of the electrografted film is crucial for its application. Several strategies have been developed to manage the growth of the organic layer, ranging from the formation of monolayers to thick polymer films. nih.govresearchgate.net
One of the primary methods to control film thickness is by carefully managing the experimental parameters during electrografting. These parameters include:
Diazonium Salt Concentration: The number of layers grafted on an electrode surface can be linearly dependent on the concentration of the diazonium salt. nih.govnih.gov
Electrolysis Duration/Applied Potential: Chronoamperometry, where a constant potential is applied, allows for control over the film thickness by varying the duration of the electrolysis. acs.orgresearchgate.net Applying potentials where the radical anion of a substituent group (like a nitro group) is formed can facilitate electron transfer through the film, enabling the growth of thicker films up to ~100 nm. nih.gov
Scan Rate in Cyclic Voltammetry: The scan rate during CV-based electrografting can also influence the number of layers formed. nih.gov
Use of Radical Scavengers: To prevent the formation of thick, multilayered films and achieve monolayer or near-monolayer coverage, radical scavengers such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) can be introduced into the grafting solution. researchgate.net The scavenger competes for the aryl radicals, limiting the polymerization process that leads to multilayer growth. researchgate.net
The morphology of the electrodeposited film is also influenced by the deposition parameters. For example, the current density and deposition time in galvanostatic electrodeposition can be adjusted to control the morphology of the resulting film without altering its composition. mdpi.com
| Control Parameter | Effect on Film | Reference |
| Concentration of Diazonium Salt | Directly influences the number of grafted layers. | nih.govnih.gov |
| Electrolysis Time | Longer times generally lead to thicker films. | acs.orgresearchgate.net |
| Applied Potential | Can be selected to promote or limit film growth. | nih.gov |
| CV Scan Rate | Affects the extent of multilayer formation. | nih.gov |
| Radical Scavengers (e.g., DPPH) | Limits multilayer growth, promoting monolayer formation. | researchgate.net |
| Current Density (Galvanostatic) | Allows for morphological control of the deposited film. | mdpi.com |
Applications in Chemical Sensing and Modified Electrodes
The stable and covalently bonded organic layers formed by the electrografting of this compound and its derivatives serve as excellent platforms for the development of chemical sensors and modified electrodes. nih.gov The ability to introduce various functional groups onto the electrode surface via the diazonium salt allows for the tailoring of the electrode's properties for specific applications. mq.edu.au
For instance, gold electrodes modified with 4-carboxyphenyl diazonium salts have demonstrated enhanced stability compared to traditional alkanethiol self-assembled monolayers. mq.edu.au These modified electrodes have been used for the covalent attachment of oligopeptides, leading to the selective detection of metal ions such as Cu²⁺ and Cd²⁺. mq.edu.au The resulting sensors exhibit not only greater stability but also high sensitivity. mq.edu.au
The modification of carbon electrodes with diazonium salts has been employed to construct biosensors. nih.gov For example, a graphene-edge electrode was modified by the electrochemical reduction of 4-nitrobenzenediazonium (B87018) to create a platform for sensing applications. nih.gov The grafted layer can act as a blocking layer, as demonstrated by the inhibition of the redox signal of a probe like Fe(CN)₆³⁻/⁴⁻, which is a key characteristic in certain sensor designs. nih.gov
The versatility of the diazonium chemistry allows for the attachment of a wide array of molecules, including those with specific recognition capabilities, making it a valuable tool in the fabrication of highly specific and stable electrochemical sensors.
Sustainable Chemistry and Green Synthesis Initiatives
Development of Environmentally Benign Diazotization Procedures
Traditional diazotization methods for preparing benzenediazonium (B1195382) chloride involve the use of sodium nitrite (B80452) and strong, corrosive mineral acids like hydrochloric or sulfuric acid, which can lead to the formation of toxic nitrogen oxide gases and generate significant acidic waste. thieme-connect.comresearchgate.net To mitigate these environmental concerns, several greener alternatives have been developed.
One approach involves the use of alternative diazotizing agents. For instance, methyl nitrite has been described as a clean and practical diazotizing reagent. scirp.org This method avoids the in-situ generation of nitrous acid from nitrite salts and strong acids, thereby preventing the formation of dark decomposition byproducts and simplifying product isolation. scirp.org
Another strategy focuses on replacing strong liquid acids with solid acid catalysts or reusable agents. Research has demonstrated the use of a reusable polymeric diazotization agent in the presence of p-toluenesulfonic acid in water, presenting a greener alternative to conventional methods. thieme-connect.com Similarly, solid silica (B1680970) sulfuric acid has been employed for the diazotization of aromatic amines, followed by iodination, using a grinding method that circumvents the need for toxic solvents. thieme-connect.com
| Method | Diazotizing Agent / Acid | Key Advantage |
| Methyl Nitrite Diazotization | Methyl Nitrite | Avoids in-situ nitrous acid formation, cleaner reaction. scirp.org |
| Polymeric Agent Diazotization | Reusable polymeric agent / p-TsOH | Reusable agent, aqueous medium. thieme-connect.com |
| Solid Acid Diazotization | Sodium nitrite / Silica sulfuric acid | Grinding method, avoids toxic solvents. thieme-connect.com |
| Waste Stream Recycling | Recycled Nitrogen Dioxide (NO₂) | Reduces emissions, "waste to value" approach. chemistryviews.org |
Solvent-Free or Aqueous Medium Reactions for Reduced Waste
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. In the context of benzenediazonium chloride chemistry, this has led to the development of reactions in aqueous media or under solvent-free conditions.
Water is an ideal green solvent due to its non-toxicity, availability, and safety. Researchers have successfully developed one-pot diazotization-iodination reactions of aromatic amines in water using a sulfonic acid-based cation-exchange resin as a recyclable acid source. organic-chemistry.org This approach not only avoids organic solvents but also simplifies the work-up procedure.
Solvent-free synthesis, often employing grinding techniques, represents another important green methodology. A series of azo dyes have been efficiently synthesized by mixing aromatic amines and sodium nitrite in the presence of nano silica supported boron trifluoride (nano BF₃·SiO₂) and then coupling with 1-naphthol (B170400) under solvent-free conditions at room temperature. tandfonline.com This method is simple, rapid, and avoids the use of toxic liquid acids and solvents. tandfonline.com The solid support also helps in stabilizing the diazonium salt. tandfonline.com
Eco-friendly clay catalysts have also been utilized to facilitate diazotization and subsequent diazo coupling reactions. researchgate.net These catalysts are inexpensive, non-corrosive, and reusable, and they can exhibit bifunctional properties, promoting both stages of the reaction without the need for acids, alkalis, or toxic solvents. researchgate.net
| Reaction Condition | Catalyst / Support | Substrates | Key Finding |
| Aqueous Medium | Sulfonic cation-exchange resin | Aromatic amines | Efficient one-pot diazotization-iodination in water. organic-chemistry.org |
| Solvent-Free (Grinding) | Nano BF₃·SiO₂ | Aromatic amines, 1-naphthol | Rapid, high-yield synthesis of azo dyes at room temperature. tandfonline.com |
| Solvent-Free | Eco-friendly clay catalysts | Sodium sulfanilate, aromatic phenols | Avoids acids, alkalis, and toxic solvents; reusable catalyst. researchgate.net |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve selectivity, and reduce energy consumption. In the synthesis and application of this compound, various catalytic strategies have been employed to enhance sustainability.
Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for reactions involving immiscible phases, which is common in diazo coupling reactions. akjournals.comresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (like the diazonium ion) from an aqueous phase to an organic phase where the reaction occurs. akjournals.comwikipedia.org This methodology can increase yields, reduce cycle times, and allow for the use of water instead of organic solvents, thereby minimizing waste. wikipedia.org For instance, the diazo-coupling reactions of arenediazonium ions have been accelerated in two-phase systems using anionic catalysts like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. researchgate.net
The use of microreactors offers another avenue for process intensification and improved safety. The large surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, which is critical for managing the instability of diazonium salts. akjournals.comresearchgate.net Research has demonstrated the in-situ generation of azo compounds by reactive quenching of diazonium intermediates in microreactors, coupled with phase-transfer catalysis, leading to high conversion rates in very short reaction times. akjournals.comresearchgate.net
| Catalytic Approach | Catalyst Type / Technology | Principle of Operation | Benefits |
| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts, phosphonium salts, anionic catalysts. akjournals.comwikipedia.org | Facilitates reactant transfer between immiscible aqueous and organic phases. wikipedia.org | Increased reaction rates, reduced need for organic solvents, minimized waste. akjournals.comwikipedia.org |
| Microreactor Technology | Continuous-flow systems. akjournals.comresearchgate.net | Provides large surface area and short diffusion distances for enhanced reaction control. researchgate.net | Improved safety, rapid optimization, high conversion rates, and reduced reaction times. akjournals.comresearchgate.net |
Safety and Risk Management in Research Laboratories
Thermal Instability and Explosiveness Risks
Benzenediazonium (B1195382) chloride is a thermally unstable compound known for its potential to decompose violently. at.uaresearchgate.net In its solid, dry state, it is particularly hazardous and can explode when subjected to heat, friction, or shock. researchgate.netvedantu.comnoaa.gov The decomposition of diazonium salts is a highly exothermic process, with a reaction enthalpy ranging from -160 to -180 kJ/mol, which contributes to its explosive nature. noaa.gov
Several factors can influence the thermal stability of benzenediazonium chloride. The presence of impurities such as transition metals (e.g., copper, tin), bases, or an excess of nitrous acid can significantly lower the decomposition temperature, leading to unpredictable and hazardous situations. at.uanoaa.gov Direct sunlight can also promote decomposition. noaa.gov While generally unstable at temperatures above 5°C in aqueous solutions, the decomposition onset temperature can be as low as 35°C in a reaction mixture. at.ua It is crucial to note that literature data on thermal stability may not be applicable across all experimental conditions, necessitating a thermal stability study for each new process. at.ua
Due to these risks, this compound is almost always prepared in situ at low temperatures (0-5°C) and used immediately in solution. vedantu.comvedantu.comscienceinfo.com Isolating the solid salt is considered extremely hazardous and should be confined to a very small scale, if at all. at.uanoaa.gov There have been numerous incidents in both industrial and laboratory settings caused by the unexpected precipitation and detonation of diazonium salts. at.ua
Table 1: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Reference |
| Temperature | Unstable above 5°C in aqueous solution; decomposition can be violent upon heating. | at.uavedantu.comscienceinfo.com |
| Physical State | Highly explosive and sensitive to friction and shock when in a dry, solid state. | researchgate.netvedantu.comnoaa.gov |
| Impurities | Bases, transition metals (Cu, Sn), and excess nitrous acid can lower the decomposition temperature. | at.uanoaa.gov |
| Light | Direct sunlight can accelerate decomposition. | noaa.gov |
| Additives | Formation of double salts (e.g., with ZnCl2) or complexes (e.g., with 18-crown-6 (B118740) ether) can increase stability. | at.uanoaa.gov |
Safe Handling Procedures During Synthesis and Reactions
Given the inherent instability of this compound, strict adherence to safe handling procedures is paramount to prevent accidents in a laboratory setting.
Key safe handling practices include:
Temperature Control: The synthesis and subsequent reactions should always be carried out at low temperatures, typically between 0 and 5°C, to minimize decomposition. at.uaresearchgate.netvedantu.comscienceinfo.com
In Situ Preparation: this compound should be prepared and used immediately in solution without being isolated. vedantu.comvedantu.comscienceinfo.com
Stoichiometric Reagent Use: Use only a stoichiometric amount of sodium nitrite (B80452) to avoid an excess, which can decrease the stability of the diazonium salt. at.uaresearchgate.net
Control of Nitrous Acid: Check for and neutralize any excess nitrous acid, as it can accelerate decomposition. at.uaresearchgate.net Combining the aniline (B41778) and acid before the slow addition of sodium nitrite is a recommended practice. at.ua
Avoid Precipitation: Never allow the undesired precipitation of benzenediazonium salts from the solution. at.uaresearchgate.net
Small-Scale Operations: If isolation is absolutely necessary, it must be restricted to a very small scale (no more than 0.75 mmol), and the material should be treated as explosive. at.uaresearchgate.netnoaa.govacs.org
Use of Appropriate Tools: When handling any isolated solid, use a plastic spatula instead of a metal one to avoid friction or scratching that could trigger an explosion. at.uaresearchgate.netacs.org
Venting: Ensure that any gases generated during the reaction, primarily nitrogen from decomposition, are safely vented. at.uaresearchgate.net
Personal Protective Equipment (PPE) Requirements for Chemical Exposure
To mitigate the risks associated with handling this compound and its precursors, appropriate personal protective equipment (PPE) must be worn at all times.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Rationale | Reference |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes of corrosive acids and the potentially explosive diazonium salt solution. | echemi.comamericanchemistry.com |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a lab coat, and chemical-resistant gloves (e.g., neoprene, butyl rubber). | Prevents skin contact with corrosive and toxic materials. | echemi.comamericanchemistry.comchemicalbook.com |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced. In case of high concentrations or emergencies, a supplied-air respirator is necessary. | Protects against inhalation of vapors, mists, or dust, which can be irritating or toxic. | echemi.comamericanchemistry.comfishersci.com |
Emergency Response Protocols for Spills and Decompositions
In the event of a spill or an uncontrolled decomposition of this compound, immediate and appropriate action is crucial to ensure the safety of laboratory personnel.
Emergency procedures should include the following steps:
Evacuation: Immediately evacuate the area and alert others.
Ventilation: Ensure the area is well-ventilated to disperse any toxic fumes or nitrogen gas.
Spill Containment: For spills, prevent further spread if it is safe to do so. chemicalbook.com Do not let the chemical enter drains. chemicalbook.com
Personal Protection: Responders must wear full PPE, including respiratory protection. chemicalbook.com
Neutralization and Cleanup: For spills, avoid dust formation. chemicalbook.com Use spark-proof tools and explosion-proof equipment for collection. chemicalbook.com The spilled material should be collected and placed in a suitable, closed container for disposal. chemicalbook.com It has been noted that copious amounts of water can be used to neutralize and hydrate (B1144303) diazonium compounds, rendering them less explosive over time. acs.org
Decomposition Response: In case of a decomposition event (e.g., an explosion), the primary concern is safety. Once the immediate danger has passed, the area should be secured and assessed for any remaining reactive materials before cleanup begins. acs.org Professional emergency services should be contacted.
Responsible Waste Disposal and Environmental Considerations
Proper disposal of waste containing this compound is essential to prevent environmental contamination and ensure safety.
Quenching: Before any further treatment or disposal, any remaining diazonium salt in the reaction mixture must be quenched. at.uaresearchgate.net An aqueous solution of hypophosphorous acid (H3PO2) is often recommended for this purpose. at.uanoaa.gov
Waste Segregation: Do not mix waste containing diazonium salts with other chemical waste streams, especially incompatible materials. dartmouth.edu
Containerization: Waste should be stored in sturdy, sealed, and clearly labeled containers. chemicalbook.comdartmouth.edu
Disposal Regulations: All waste must be disposed of as hazardous waste in accordance with local, regional, and national regulations. dartmouth.edufishersci.comsigmaaldrich.com Evaporation or disposal down the sewer is not an acceptable method. dartmouth.edu
Environmental Impact: this compound and its decomposition products can be harmful to the environment. chemicalbook.com Discharge into the environment must be avoided. chemicalbook.com The toxicological and ecological effects have not been fully investigated, so caution is warranted. fishersci.com
Emerging Research Frontiers and Future Outlook
Exploration of Novel Reactivities and Selective Transformations
The classical reactions of benzenediazonium (B1195382) chloride, such as the Sandmeyer, Gattermann, and azo coupling reactions, have long been staples of synthetic chemistry. scienceinfo.com However, modern research is unlocking new catalytic systems and reaction pathways that offer unprecedented efficiency and selectivity. The diazonium group (–N₂⁺) is an excellent leaving group, readily departing as stable dinitrogen gas (N₂), which provides a strong thermodynamic driving force for a wide array of transformations.
Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions, where the diazonium salt acts as an aryl source. This has broadened the scope of accessible substituted aromatic compounds, which are often difficult to synthesize via direct substitution methods. unacademy.com Researchers are actively exploring the use of catalysts based on palladium, copper, and iron to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Furthermore, the fields of photoredox catalysis and electrochemistry are opening new avenues for radical-mediated reactions of benzenediazonium chloride, enabling transformations under mild conditions that were previously unattainable. These methods allow for the formation of complex molecular architectures with high functional group tolerance.
Table 1: Selected Novel Transformations of Benzenediazonium Salts
| Reaction Type | Catalyst/Conditions | Product Class | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Biaryls | Forms C-C bonds, crucial for pharmaceuticals and materials science. |
| Heck-Matsuda Reaction | Palladium catalyst, Alkene | Substituted Alkenes | Arylation of double bonds for complex molecule synthesis. |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Aryl Amines | Forms C-N bonds, essential for many biologically active compounds. |
Integration into Advanced Functional Materials
The reactivity of this compound is being increasingly exploited for the surface modification and functionalization of a diverse range of materials. The spontaneous reaction of diazonium salts with various substrates (metals, semiconductors, polymers, and carbon-based materials like graphene) allows for the covalent grafting of thin organic layers. This process fundamentally alters the surface properties of the material, including its hydrophobicity, conductivity, and biocompatibility.
In the field of electronics, modifying electrode surfaces with tailored organic layers via diazonium chemistry can improve the performance and stability of sensors and electronic devices. For instance, functionalizing graphene with specific aryl groups derived from diazonium salts can tune its electronic bandgap or introduce specific sensing capabilities. In polymer science, this compound can be used to initiate surface polymerization or to attach specific functional molecules to polymer surfaces, creating materials with enhanced properties for applications ranging from advanced coatings to composites.
Table 2: Applications of this compound in Materials Science
| Substrate Material | Functional Layer | Resulting Property | Potential Application |
|---|---|---|---|
| Gold (Au) or Silicon (Si) | Nitro- or Amino-phenyl | Altered surface energy, binding sites | Biosensors, Microelectronics |
| Graphene/Carbon Nanotubes | Carboxyphenyl | Increased dispersibility, functionality | Advanced Composites, Conductive Inks |
| Polymeric Surfaces | Various aryl groups | Enhanced biocompatibility, adhesion | Medical Implants, Anti-fouling Coatings |
Potential for Biomedical and Therapeutic Applications
The ability of this compound to functionalize surfaces is a cornerstone of its emerging role in the biomedical field. By covalently attaching biomolecules—such as enzymes, antibodies, or DNA—to sensor surfaces, diazonium chemistry facilitates the development of highly sensitive and stable biosensors for disease diagnosis and environmental monitoring. The robust covalent bond ensures that the biological recognition element remains active and securely attached to the transducer surface.
Another significant area of research is the creation of antimicrobial surfaces. Materials modified with specific aryl diazonium salts can exhibit potent antibacterial properties, preventing the formation of biofilms on medical devices, implants, and hospital surfaces. This provides a promising strategy to combat hospital-acquired infections. Furthermore, researchers are investigating the use of diazonium-functionalized nanoparticles as platforms for targeted drug delivery. By attaching targeting ligands and therapeutic agents to the nanoparticle surface, these systems could potentially deliver drugs specifically to diseased cells, enhancing efficacy.
Table 3: Biomedical and Therapeutic Potential of Diazonium Chemistry
| Application Area | Role of this compound Chemistry | Desired Outcome |
|---|---|---|
| Biosensing | Covalent immobilization of probes (e.g., enzymes, antibodies) onto electrode surfaces. | Enhanced sensor stability, sensitivity, and reusability for detecting disease biomarkers. |
| Antimicrobial Surfaces | Grafting of antimicrobial aryl layers onto surfaces of medical implants and devices. | Prevention of bacterial colonization and biofilm formation, reducing infection rates. |
| Drug Delivery | Functionalization of nanocarriers (e.g., gold nanoparticles, liposomes) with targeting molecules. | Targeted delivery of therapeutic agents to specific tissues or cells. |
| Tissue Engineering | Modification of scaffold surfaces to promote cell adhesion, growth, and differentiation. | Improved integration and performance of engineered tissues and implants. |
Development of High-Throughput Screening for New this compound Derivatives
To fully unlock the potential of diazonium chemistry, researchers are turning to high-throughput screening (HTS) methodologies to accelerate the discovery of new derivatives with enhanced or novel properties. chemdiv.com HTS involves the use of automated platforms to rapidly synthesize and test thousands of compounds, a process that drastically reduces the time and cost associated with traditional research. nih.gov
In the context of this compound, HTS can be applied to explore a vast chemical space by systematically varying the substituents on the benzene (B151609) ring. Automated liquid handling systems can dispense reactants into multi-well plates to perform numerous diazotization and subsequent coupling or substitution reactions in parallel. chemdiv.com This approach allows for the rapid identification of derivatives with optimized characteristics for specific applications, such as improved surface binding affinity, enhanced biological activity, or unique optical properties. The integration of HTS with advanced analytical techniques enables the efficient evaluation of the resulting compound libraries, paving the way for the discovery of next-generation reagents for materials science and medicine. nih.gov
Table 4: Conceptual HTS Workflow for Benzenediazonium Derivative Discovery
| Step | Action | Technology Utilized | Goal |
|---|---|---|---|
| 1. Library Design | In-silico design of a library of substituted anilines (precursors). | Computational chemistry software. | Select a diverse range of precursors to maximize chemical space exploration. |
| 2. Automated Synthesis | Parallel diazotization of aniline (B41778) precursors and subsequent reaction with coupling partners. | Robotic liquid handlers, multi-well plate reactors. | Rapidly generate a large library of novel benzenediazonium-derived compounds. |
| 3. High-Throughput Analysis | Rapid characterization and purity assessment of synthesized compounds. | Mass spectrometry, plate-based spectrophotometry. | Confirm the identity and quality of the compounds in the library. |
| 4. Property Screening | Automated testing of the library for desired properties (e.g., antimicrobial activity, fluorescence). | Multi-mode plate readers, automated microscopy. | Identify "hit" compounds with high activity or desired characteristics for further development. |
Q & A
Q. What are the standard laboratory methods for synthesizing benzenediazonium chloride, and how can its instability during preparation be controlled?
this compound is synthesized by diazotizing aniline with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Key steps include:
- Dissolving aniline in cold HCl to form anilinium chloride.
- Slowly adding NaNO₂ solution while maintaining temperatures below 5°C to prevent premature decomposition .
- Monitoring reaction progress via starch-iodide paper to confirm excess nitrous acid . Instability mitigation : Use ice baths, avoid light exposure, and immediately utilize the diazonium salt in subsequent reactions due to its rapid decomposition into phenol and N₂ gas under warmer conditions .
Q. What are the primary decomposition pathways of this compound, and how do environmental factors influence its stability?
this compound decomposes via hydrolysis to phenol and nitrogen gas, with kinetics influenced by:
- Temperature : Half-life decreases exponentially above 5°C .
- pH : Acidic conditions (pH < 3) stabilize the compound, while neutral or alkaline media accelerate decomposition .
- Light : Photolytic degradation necessitates amber glassware or dark storage . Methodological tip : For time-sensitive experiments, pre-cool reagents and use buffered acidic solutions (pH 2–3) to prolong stability .
Q. What are the foundational reactions of this compound in synthetic organic chemistry?
Key reactions include:
- Sandmeyer Reaction : Substitution with Cu(I) halides (e.g., CuCl) to form chlorobenzene at 60–70°C .
- Azo Coupling : Electrophilic attack on activated aromatics (e.g., phenols, anilines) to synthesize azo dyes .
- Schiemann Reaction : Fluorination using HBF₄ to yield fluorobenzene . Best practices : Use freshly prepared diazonium salts and stoichiometric catalysts to maximize yields .
Advanced Research Questions
Q. How can regioselectivity be controlled in azo coupling reactions involving this compound?
Regioselectivity (para vs. ortho products) depends on:
- Substrate electronic effects : Electron-rich aromatics (e.g., phenol) favor para substitution due to resonance stabilization .
- Steric hindrance : Bulky substituents on the coupling partner disfavor ortho products .
- pH : Alkaline conditions enhance nucleophilicity of phenoxide ions, improving coupling efficiency . Experimental design : Pre-screen substrates using computational tools (e.g., DFT) to predict reactive sites, and optimize pH/temperature gradients .
Q. How can researchers address contradictions in reported degradation rates of this compound under varying experimental conditions?
Discrepancies arise from differences in:
- Analytical methods (e.g., HPLC vs. UV-Vis for concentration monitoring) .
- Impurity profiles (e.g., trace metals accelerating decomposition) . Resolution strategy :
- Standardize degradation studies using HPLC with a C18 column and UV detection at 280 nm .
- Include control experiments with purified reagents to isolate environmental variables .
Q. What advanced techniques are recommended for characterizing this compound and its reaction byproducts?
- NMR spectroscopy : ¹H/¹³C NMR to confirm diazonium structure (δ ~8 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to identify transient intermediates (e.g., phenyl cations) .
- X-ray crystallography : For structural elucidation of stable derivatives (e.g., azo dyes) . Purity assessment : Use ion chromatography to quantify chloride counterions and detect inorganic impurities .
Q. What strategies optimize the synthesis of halogenated aromatics via this compound in microfluidic systems?
Microreactors enhance heat/mass transfer, critical for exothermic diazotization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
